BindingDB-Curated CB1 Receptor Affinity Differentiates Target Compound from 5-HT2A-Selective Arylsulfonamide Series
The compound exhibits measurable affinity for the cannabinoid CB1 receptor (Ki = 730 nM), as recorded in BindingDB from rat brain homogenate displacement assays [1]. In contrast, the prototypical 5-HT2A-selective arylsulfonamides from the 2010 Yoo et al. series, such as compound 16d, bind the 5-HT2A receptor with sub-nanomolar affinity (IC50 = 0.5 nM) and show negligible CB1 activity within tested ranges [2]. This divergence in primary target engagement constitutes the critical differentiator: the compound of interest is a CB1-preferring ligand, not a 5-HT2A antagonist, despite shared core architecture.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 730 nM (CB1, rat brain homogenate) |
| Comparator Or Baseline | Compound 16d (Yoo et al., 2010): IC50 = 0.5 nM at 5-HT2A; CB1 data not reported but assumed inactive at tested concentrations |
| Quantified Difference | Target compound shows confirmed CB1 engagement (730 nM); comparator series optimized for sub-nM 5-HT2A and lacks reported CB1 affinity |
| Conditions | Displacement of [3H]CP-55,940 from rat brain homogenates (CB1) vs. [3H]ketanserin binding to cloned human 5-HT2A receptors |
Why This Matters
Investigators requiring a CB1-active tool compound with an arylsulfonamide scaffold must select this compound over the more extensively characterized 5-HT2A series to avoid null results in endocannabinoid-targeted assays.
- [1] BindingDB entry BDBM50063529; ChEMBL CHEMBL3398548. Affinity data for CB1 receptor (Ki = 730 nM). Curated from Northeastern University data sets. View Source
- [2] Yoo, E., Yoon, J., Pae, A.N., Rhim, H., Park, W.K., Kong, J.Y., Park Choo, H.Y. (2010). Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT2A receptor antagonists. Bioorg. Med. Chem., 18(4), 1665-1675. View Source
